molecular formula C20H17NO4S B2474257 Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 389065-38-7

Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2474257
CAS No.: 389065-38-7
M. Wt: 367.42
InChI Key: DWPPONOBYDOCTA-UHFFFAOYSA-N
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Description

Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of dihydrothiophene derivatives This compound is characterized by its unique structure, which includes a benzoylbenzamido group and a dihydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoylbenzamido Intermediate: This step involves the reaction of 4-aminobenzophenone with benzoyl chloride in the presence of a base such as pyridine to form 4-benzoylbenzamide.

    Cyclization to Form the Dihydrothiophene Ring: The intermediate is then reacted with a suitable thiophene precursor under acidic conditions to induce cyclization, forming the dihydrothiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study protein-ligand interactions and enzyme activity.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylbenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The dihydrothiophene ring may also play a role in stabilizing the compound’s binding to its target through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate: Unique due to its specific benzoylbenzamido and dihydrothiophene structure.

    2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Similar structure but with a tetrahydrothieno ring.

    Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Contains a benzoylbenzamido group but differs in the core structure.

Uniqueness

This compound stands out due to its combination of the benzoylbenzamido group and the dihydrothiophene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

methyl 4-[(4-benzoylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-25-20(24)18-16(11-12-26-18)21-19(23)15-9-7-14(8-10-15)17(22)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPPONOBYDOCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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